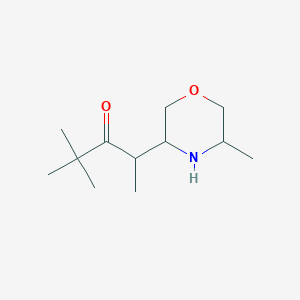
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is an organic compound with the molecular formula C12H23NO2. It is a specialized chemical used primarily in research settings. The compound is characterized by its unique structure, which includes a morpholine ring and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one typically involves the reaction of 2,2-dimethylpentan-3-one with 5-methylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one involves its interaction with specific molecular targets. The compound’s ketone group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the morpholine ring can interact with various receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)butan-3-one
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)hexan-3-one
- 2,2-Dimethyl-4-(5-methylmorpholin-3-yl)heptan-3-one
Uniqueness
2,2-Dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one is unique due to its specific combination of a morpholine ring and a ketone functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(5-methylmorpholin-3-yl)pentan-3-one |
InChI |
InChI=1S/C12H23NO2/c1-8-6-15-7-10(13-8)9(2)11(14)12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
Clave InChI |
FSCCYLMRWUWREY-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(N1)C(C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
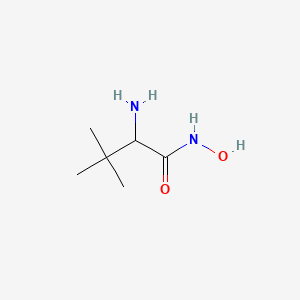

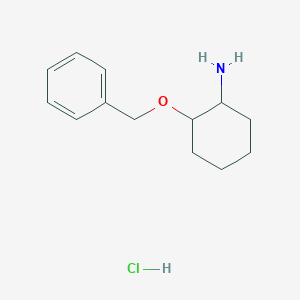
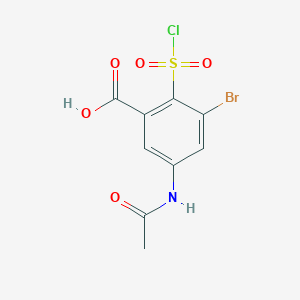

![1-[(5-Methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13062344.png)
![tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13062347.png)
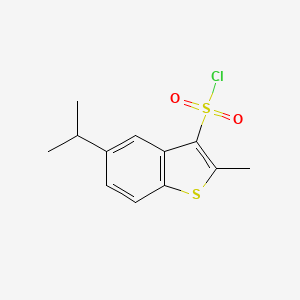
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
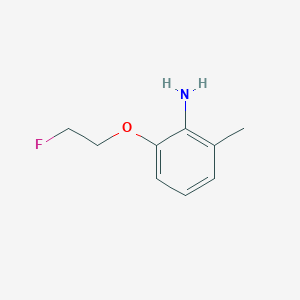
![5-Methyl-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13062365.png)

